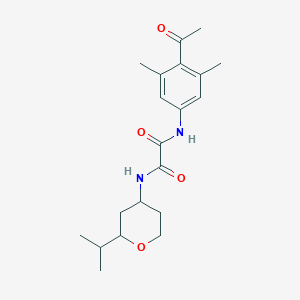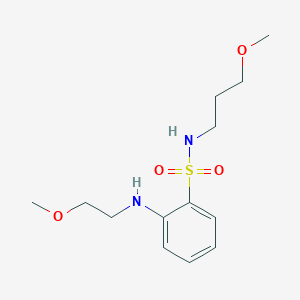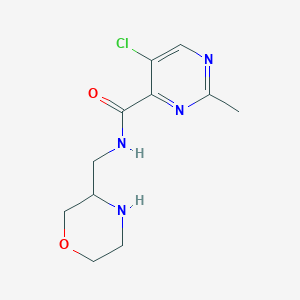
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide, also known as ETP-46464, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment.
Applications De Recherche Scientifique
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide has been studied extensively for its potential use in cancer treatment. Specifically, it has been shown to inhibit the activity of a protein called tankyrase, which is involved in the regulation of cell growth and division. Inhibition of tankyrase has been shown to lead to the activation of a cellular pathway that promotes cell death, making 1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide a promising candidate for cancer therapy.
Mécanisme D'action
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide works by binding to the catalytic domain of tankyrase, inhibiting its activity. This leads to the stabilization of a protein called AXIN, which is involved in the regulation of the Wnt signaling pathway. Stabilization of AXIN leads to the activation of a cellular pathway that promotes cell death, ultimately leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of tankyrase activity, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide in lab experiments is its specificity for tankyrase, which reduces the likelihood of off-target effects. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on 1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the optimization of dosing and delivery methods for clinical use. Additionally, further research is needed to determine the full extent of 1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide's anti-inflammatory effects and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals, including 1-ethyl-5-methylpyrazole-4-carboxylic acid, morpholine, and acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Propriétés
IUPAC Name |
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-3-16-9(2)11(7-15-16)12(17)14-6-10-8-18-5-4-13-10/h7,10,13H,3-6,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBMCSUUBAJAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NCC2COCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-N-(morpholin-3-ylmethyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide](/img/structure/B7436969.png)
![[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7436980.png)

![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
![N-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7436997.png)
![6-methoxy-N-methyl-N-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]pyridazine-3-carboxamide](/img/structure/B7437003.png)

![ethyl N-[4-[[2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7437020.png)
![7-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7437026.png)
![ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate](/img/structure/B7437030.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)

